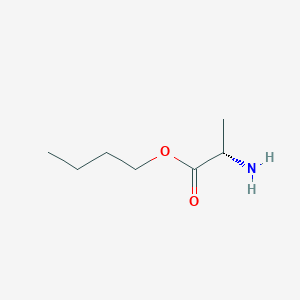

(S)-Butyl 2-aminopropanoate

Übersicht

Beschreibung

(S)-Butyl 2-aminopropanoate is an organic compound that belongs to the class of amino acid esters It is derived from the amino acid alanine, where the carboxyl group is esterified with butanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid (L-alanine) with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

(S)-2-aminopropanoic acid+butanolacid catalyst(S)-Butyl 2-aminopropanoate+water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Butyl 2-aminopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to (S)-2-aminopropanoic acid and butanol in the presence of water and an acid or base catalyst.

Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.

Acylation: The amino group can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Hydrolysis: (S)-2-aminopropanoic acid and butanol.

Transesterification: New ester compounds depending on the alcohol used.

Acylation: Amides derived from the reaction with acyl chlorides.

Wissenschaftliche Forschungsanwendungen

(S)-Butyl 2-aminopropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and activity.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-Butyl 2-aminopropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, where the ester bond is hydrolyzed to release (S)-2-aminopropanoic acid. The amino group can participate in various biochemical pathways, interacting with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl ester group instead of butyl.

(S)-Methyl 2-aminopropanoate: Contains a methyl ester group.

(S)-Isopropyl 2-aminopropanoate: Features an isopropyl ester group.

Uniqueness: (S)-Butyl 2-aminopropanoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its ethyl, methyl, and isopropyl counterparts. This uniqueness can be leveraged in specific applications where the butyl group provides advantageous properties.

Biologische Aktivität

(S)-Butyl 2-aminopropanoate, also known as butyl L-alaninate, is an ester derived from L-alanine and butanol. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzymatic interactions and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO2 and a molecular weight of approximately 145.20 g/mol. The structure consists of a butyl group attached to the amino acid derivative 2-aminopropanoic acid (L-alanine), which enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways:

- Enzymatic Substrate : It acts as a substrate for specific enzymes that hydrolyze the ester bond, releasing (S)-2-aminopropanoic acid. This process is crucial for understanding enzyme specificity and activity in biochemical studies.

- Neurotransmitter Activity : As a derivative of alanine, it may influence neurotransmitter synthesis and function, potentially impacting neurological pathways.

- Metabolic Pathways : The compound can participate in various metabolic processes, interacting with enzymes involved in amino acid metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzymatic Activity | Serves as a substrate for enzymes, influencing their activity and specificity. |

| Neurotransmitter Synthesis | May affect the synthesis and function of neurotransmitters due to its alanine structure. |

| Metabolic Interactions | Involved in metabolic pathways related to amino acids, potentially impacting overall metabolism. |

Research Applications

This compound has several applications across different fields:

- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry : Investigated for its potential role in drug development, particularly in synthesizing peptide-based drugs .

- Biochemical Studies : Employed as a substrate in enzymatic assays to elucidate enzyme mechanisms and interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-Ethyl 2-aminopropanoate | Ethyl ester | Similar enzymatic interactions but lower lipophilicity. |

| (S)-Methyl 2-aminopropanoate | Methyl ester | Less effective in certain biochemical assays due to smaller size. |

| (S)-Isopropyl 2-aminopropanoate | Isopropyl ester | Enhanced steric hindrance may alter enzymatic interactions. |

Case Studies and Experimental Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Inhibition Studies : In a study examining various α-amino acid derivatives, this compound was found to inhibit specific enzymes involved in proteolytic pathways. The compound demonstrated dose-dependent inhibition, suggesting its utility as a lead compound for developing enzyme inhibitors .

- Neuroprotective Effects : Research indicated that derivatives of alanine could protect neuronal cells under stress conditions, potentially positioning this compound as a candidate for further neuroprotective studies .

Eigenschaften

IUPAC Name |

butyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549380 | |

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2885-02-1 | |

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.